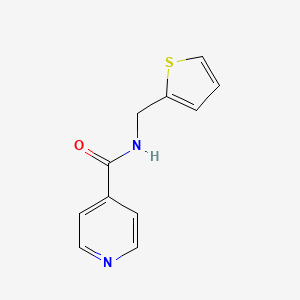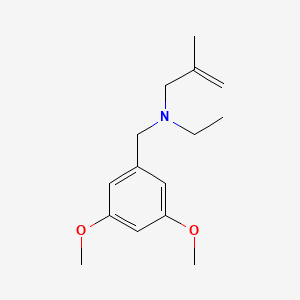
N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide, also known as NDMA, is a chemical compound that has been widely used in scientific research due to its potential therapeutic properties. NDMA belongs to the class of sulfonamide compounds, which are known for their antibacterial, antifungal, and antiviral properties.
作用机制
N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and acetylcholinesterase (AChE), which is involved in the pathogenesis of Alzheimer's disease. N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells.
实验室实验的优点和局限性
N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has a relatively low toxicity compared to other sulfonamide compounds. However, N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide has some limitations for lab experiments. It is relatively unstable in solution and can degrade over time, which can affect the accuracy of experimental results. N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide also has limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide. One area of research is the development of new synthetic methods to improve the yield and purity of N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide. Another area of research is the investigation of the potential use of N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide in the treatment of other diseases such as Parkinson's disease and multiple sclerosis. Furthermore, the development of new formulations of N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide that improve its stability and solubility could also be an area of future research. Finally, the investigation of the pharmacokinetics and pharmacodynamics of N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide in vivo could provide valuable insights into its therapeutic potential.
合成方法
N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzenesulfonyl chloride with 4-amino-2,3-dimethylphenol in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide in its pure form.
科学研究应用
N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer activities. N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide has been investigated for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
属性
IUPAC Name |
N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-10-11(2)15(17)9-8-14(10)16-21(18,19)13-6-4-12(20-3)5-7-13/h4-9,16-17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQLAGJOFFRICK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)O)NS(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6627608 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5850845.png)
![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5850850.png)
![3-(3-chlorophenyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5850857.png)
![3-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5850870.png)


![1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5850879.png)
![4-benzyl-N-{[(4-methoxyphenyl)amino]carbonothioyl}-1-piperazinecarboximidamide](/img/structure/B5850895.png)

![6-chloro-2-[2-(pentafluorobenzylidene)hydrazino]nicotinic acid](/img/structure/B5850903.png)


